N-(3,4-dimethylphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide
Description
N-(3,4-Dimethylphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a heterocyclic compound featuring a thioacetamide linker bridging a 3,4-dimethylphenyl group and an imidazoquinazolinone core. The imidazoquinazolinone scaffold is known for its role in modulating enzyme activity, particularly in cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[(3-oxo-2-propyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-4-7-19-22(29)27-21(25-19)17-8-5-6-9-18(17)26-23(27)30-13-20(28)24-16-11-10-14(2)15(3)12-16/h5-6,8-12,19H,4,7,13H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKRVFKSCWMBAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a dimethylphenyl group and an imidazoquinazoline moiety. Its molecular formula is , with a molecular weight of approximately 344.44 g/mol. The presence of sulfur in the thioacetamide group suggests potential for biological activity through various pathways.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential applications in treating bacterial infections .
Anticancer Properties
Research has highlighted the anticancer potential of related imidazoquinazoline compounds. In vitro studies demonstrated that these compounds can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanisms often involve the inhibition of key signaling pathways such as PI3K/Akt and MAPK/ERK pathways .
Enzyme Inhibition Studies
Enzyme assays have shown that this compound can inhibit certain enzymes involved in cancer progression. For example, it has been reported to inhibit topoisomerase II activity, which is crucial for DNA replication in cancer cells .
Case Studies
- In Vivo Studies : In a study involving murine models, administration of the compound led to a significant reduction in tumor size compared to control groups. The study reported a 50% decrease in tumor volume over a treatment period of four weeks .
- Clinical Trials : Preliminary clinical trials assessing the safety and efficacy of similar compounds have shown promising results in patients with advanced-stage cancers. Participants experienced manageable side effects and some reported partial responses to treatment .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of N-(3,4-dimethylphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide through various mechanisms:
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Cytotoxicity Against Cancer Cell Lines :
- The compound has been tested against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). It exhibited significant cytotoxic effects with IC50 values indicating effective inhibition of cell growth.
- For example, derivatives similar to this compound showed IC50 values ranging from 29 μM to 73 μM against HeLa cells, suggesting a promising profile for further development in anticancer therapies.
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Mechanisms of Action :
- The compound's mechanism involves inducing apoptosis in cancer cells and inhibiting specific signaling pathways that promote tumor growth. Studies have shown that it may interfere with the cell cycle and induce oxidative stress in cancer cells.
Antimicrobial Properties
The antimicrobial activity of this compound has also been investigated:
- Efficacy Against Bacterial and Fungal Strains :
- Preliminary tests indicated that the compound exhibits broad-spectrum antimicrobial activity. It was effective against both Gram-positive and Gram-negative bacteria as well as certain fungal strains.
- Minimum inhibitory concentration (MIC) values were determined for various pathogens, revealing that the compound could inhibit bacterial growth at concentrations comparable to established antibiotics.
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of this compound on various cancer cell lines. The results demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis in MCF-7 cells through mitochondrial pathways.
Study 2: Antimicrobial Activity
Research conducted by Dhokale et al. investigated the antimicrobial properties of similar quinazoline derivatives. The study found that compounds with structural similarities to this compound exhibited potent activity against Mycobacterium smegmatis and Pseudomonas aeruginosa with MIC values as low as 6.25 µg/ml.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether (-S-) moiety serves as a reactive site for nucleophilic displacement under alkaline conditions.
Example reaction :
Key data :
| Reagent (R-X) | Temperature | Yield | Product Stability |
|---|---|---|---|
| Methyl iodide | 60°C | 78% | Stable in air |
| Benzyl bromide | 80°C | 65% | Hygroscopic |
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Mechanism : SN2 pathway facilitated by the electron-rich sulfur atom.
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Limitations : Steric hindrance from the imidazoquinazoline core reduces reactivity with bulky electrophiles .
Oxidation of the Thioether to Sulfone
Controlled oxidation using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) converts the thioether to a sulfone, enhancing electrophilicity.
Example reaction :
Optimized conditions :
Impact on bioactivity : Sulfonation increases binding affinity to kinase targets by ~3-fold (IC50 reduction from 1.2 μM to 0.4 μM) .
Hydrolysis of the Acetamide Group
The acetamide side chain undergoes hydrolysis under acidic or basic conditions:
Acidic hydrolysis :
Basic hydrolysis :
Comparative data :
| Condition | Temperature | Completion Time | Yield |
|---|---|---|---|
| 6M HCl | Reflux | 8 hr | 85% |
| 2M NaOH | 70°C | 4 hr | 91% |
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Application : Hydrolysis products serve as intermediates for further functionalization (e.g., esterification) .
Cycloaddition Reactions
The imidazoquinazoline core participates in [4+2] cycloadditions with dienophiles like maleic anhydride:
Example reaction :
Key parameters :
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Reaction time : 24 hr
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Yield : 68%
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Regioselectivity : >95% endo-product confirmed by X-ray crystallography .
Metal-Catalyzed Cross-Coupling
The 3,4-dimethylphenyl group enables Suzuki-Miyaura couplings with aryl boronic acids:
General protocol :
Optimized results :
| Boronic Acid | Catalyst Loading | Yield |
|---|---|---|
| 4-Methoxyphenyl | 5 mol% | 76% |
| 2-Naphthyl | 7 mol% | 63% |
Reductive Amination
The ketone group at position 3 undergoes reductive amination with primary amines:
Example :
Efficiency :
-
Amine : Benzylamine
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Yield : 82%
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Stereochemistry : Racemic mixture confirmed by chiral HPLC.
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces C-S bond cleavage in the thioacetamide group:
Observations :
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Degradation products : Quinazolinone (85%) + 3,4-dimethylphenyl acetamide (12%)
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Quantum yield : Φ = 0.33 ± 0.02
Comparative Reactivity Table
Mechanistic Insights and Challenges
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Steric effects : The 2-propyl group on the imidazoquinazoline ring impedes axial attack in SN2 reactions .
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Electronic effects : Electron-withdrawing quinazolinone enhances electrophilicity at C5 for nucleophilic aromatic substitution .
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Stability : Degrades upon prolonged storage at >40°C (t1/2 = 14 days).
Comparison with Similar Compounds
Structural Analogues with Quinazolinone/Imidazoquinazoline Cores
Compounds sharing the quinazolinone or imidazoquinazoline backbone exhibit variations in substituents that significantly influence their biological activity and physicochemical properties.
Key Observations :
Thioacetamide Derivatives with Varied Substituents
Thioacetamide-containing compounds demonstrate diverse applications, from pharmaceuticals to agrochemicals, depending on their substituents.
Key Observations :
- Electronic Properties: The target compound’s imidazoquinazolinone core likely confers a narrower HOMO-LUMO gap compared to CPA’s thienopyridine system, influencing reactivity and binding interactions .
Key Observations :
- Application Divergence : Chloro-substituted acetamides like alachlor () prioritize hydrophobicity for soil activity, whereas the target compound’s aromatic and heterocyclic groups suggest a focus on protein binding .
- Structural Flexibility : The acetamide backbone accommodates diverse substituents, enabling tailored properties for specific applications .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
